(E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide
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Overview
Description
(E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, a furan ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a difluorophenyl derivative under basic conditions.
Introduction of the pyrazole moiety: The pyrazole ring can be introduced via a cyclization reaction involving a hydrazine derivative and a suitable diketone.
Attachment of the furan ring: The furan ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
(E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propionamide: Similar structure but with a propionamide group instead of an acrylamide group.
(E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)butyramide: Similar structure but with a butyramide group instead of an acrylamide group.
Uniqueness
The unique combination of the difluorophenyl, furan, and pyrazole moieties in (E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide provides it with distinct chemical and biological properties that may not be present in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-(2,5-difluorophenyl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2/c19-15-4-5-16(20)13(10-15)3-6-18(24)21-7-8-23-12-14(11-22-23)17-2-1-9-25-17/h1-6,9-12H,7-8H2,(H,21,24)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSDXDWIIWKBJE-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C=CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNC(=O)/C=C/C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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